molecular formula C9H8ClF4N B2896392 2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1513642-82-4

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B2896392
CAS No.: 1513642-82-4
M. Wt: 241.61
InChI Key: NRRKJPYBKROHRC-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound that belongs to the class of fluorinated aromatic amines This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as a trifluoromethyl group attached to the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-4-fluorotoluene, undergoes nitration to form 2-chloro-4-fluoronitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, yielding 2-chloro-4-fluoroaniline.

    Trifluoromethylation: The aniline derivative is subjected to trifluoromethylation, introducing the trifluoromethyl group to the molecule.

    Amination: Finally, the trifluoromethylated intermediate undergoes amination to produce the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, potentially leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-fluoroaniline
  • 2-Chloro-4-fluorotoluene

Uniqueness

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the combination of chloro, fluoro, and trifluoromethyl groups in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF4N/c10-8-3-5(11)1-2-6(8)7(4-15)9(12,13)14/h1-3,7H,4,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRKJPYBKROHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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